molecular formula C19H15FN4O3 B11240910 1-(2-((3-fluorophenyl)amino)-2-oxoethyl)-6-oxo-N-phenyl-1,6-dihydropyridazine-3-carboxamide

1-(2-((3-fluorophenyl)amino)-2-oxoethyl)-6-oxo-N-phenyl-1,6-dihydropyridazine-3-carboxamide

Cat. No.: B11240910
M. Wt: 366.3 g/mol
InChI Key: AASXYUXCGNQYQC-UHFFFAOYSA-N
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Description

1-{[(3-FLUOROPHENYL)CARBAMOYL]METHYL}-6-OXO-N-PHENYL-1,6-DIHYDROPYRIDAZINE-3-CARBOXAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound belongs to the class of dihydropyridazine derivatives, which are known for their diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[(3-FLUOROPHENYL)CARBAMOYL]METHYL}-6-OXO-N-PHENYL-1,6-DIHYDROPYRIDAZINE-3-CARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the core dihydropyridazine structure, followed by the introduction of the fluorophenyl and phenyl groups through various coupling reactions. Common reagents used in these reactions include organometallic catalysts, such as palladium or copper, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and reaction monitoring can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

1-{[(3-FLUOROPHENYL)CARBAMOYL]METHYL}-6-OXO-N-PHENYL-1,6-DIHYDROPYRIDAZINE-3-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) for oxidation, reducing agents like sodium borohydride (NaBH₄) for reduction, and halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives with different functional groups.

Scientific Research Applications

1-{[(3-FLUOROPHENYL)CARBAMOYL]METHYL}-6-OXO-N-PHENYL-1,6-DIHYDROPYRIDAZINE-3-CARBOXAMIDE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-{[(3-FLUOROPHENYL)CARBAMOYL]METHYL}-6-OXO-N-PHENYL-1,6-DIHYDROPYRIDAZINE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-{[(3-CHLOROPHENYL)CARBAMOYL]METHYL}-6-OXO-N-PHENYL-1,6-DIHYDROPYRIDAZINE-3-CARBOXAMIDE
  • 1-{[(3-BROMOPHENYL)CARBAMOYL]METHYL}-6-OXO-N-PHENYL-1,6-DIHYDROPYRIDAZINE-3-CARBOXAMIDE

Uniqueness

1-{[(3-FLUOROPHENYL)CARBAMOYL]METHYL}-6-OXO-N-PHENYL-1,6-DIHYDROPYRIDAZINE-3-CARBOXAMIDE is unique due to the presence of the fluorophenyl group, which can enhance its biological activity and stability compared to similar compounds with different substituents. The fluorine atom’s electronegativity and small size can influence the compound’s interaction with molecular targets, potentially leading to improved efficacy and selectivity.

Properties

Molecular Formula

C19H15FN4O3

Molecular Weight

366.3 g/mol

IUPAC Name

1-[2-(3-fluoroanilino)-2-oxoethyl]-6-oxo-N-phenylpyridazine-3-carboxamide

InChI

InChI=1S/C19H15FN4O3/c20-13-5-4-8-15(11-13)21-17(25)12-24-18(26)10-9-16(23-24)19(27)22-14-6-2-1-3-7-14/h1-11H,12H2,(H,21,25)(H,22,27)

InChI Key

AASXYUXCGNQYQC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=NN(C(=O)C=C2)CC(=O)NC3=CC(=CC=C3)F

Origin of Product

United States

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